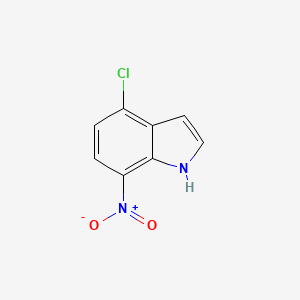

4-Chloro-7-nitro-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry

The indole nucleus is a privileged heterocyclic structure in organic and medicinal chemistry. jk-sci.com This bicyclic aromatic system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a core component of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Its prevalence in biologically active molecules, such as the amino acid tryptophan, the neurotransmitter serotonin, and the anticancer agents vinblastine (B1199706) and vincristine, underscores its significance. synblock.comwikipedia.org The versatile reactivity of the indole ring allows for its elaboration into a vast array of complex molecules, making it a cornerstone for drug discovery and development programs. researchgate.netrsc.org Researchers continue to explore new indole derivatives for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. rsc.org

Overview of Halogenated and Nitrated Indoles as Key Intermediates

Halogenated and nitrated indoles are pivotal intermediates in organic synthesis, offering versatile handles for further molecular functionalization. The introduction of halogen atoms (F, Cl, Br, I) onto the indole scaffold provides reactive sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. psu.edu This strategy is fundamental for building molecular complexity.

Similarly, the nitro group is a highly versatile functional group in indole chemistry. It is strongly electron-withdrawing, which modifies the reactivity of the indole ring system. More importantly, the nitro group can be readily reduced to an amino group. wikipedia.org This resulting aniline (B41778) derivative is a key precursor for the construction of further fused heterocyclic systems or for the introduction of a wide variety of substituents. The synthesis of 3-nitroindoles, for example, is a critical step in creating biologically active molecules. molbase.comacs.org The strategic placement of both a halogen and a nitro group on the indole core, as seen in 4-Chloro-7-nitro-1H-indole, creates a bifunctional building block with orthogonal reactivity, allowing for selective, stepwise modifications at different positions of the indole ring.

Research Rationale for Investigating this compound

The specific substitution pattern of this compound makes it a valuable and strategic intermediate for synthetic chemists. The rationale for its investigation is rooted in its potential as a versatile building block for the synthesis of polysubstituted indoles, which are often challenging to prepare via other methods.

The key motivations include:

Orthogonal Functionalization: The chloro and nitro groups offer different reactivities. The nitro group at the C7 position can be selectively reduced to an amine (7-amino-4-chloro-1H-indole), which can then undergo a host of transformations such as diazotization, acylation, or serve as a directing group. molbase.com The chloro group at the C4 position is a handle for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other moieties. This orthogonality allows for a controlled, stepwise elaboration of the indole scaffold.

Access to 4,7-Disubstituted Indoles: The synthesis of indoles with substitution at both the C4 and C7 positions is often non-trivial using classical indole syntheses. Compounds like this compound provide a clear and reliable entry point to this class of molecules. The reduction of the nitro group is a known downstream application of this compound, leading to 4-Chloro-1H-indol-7-amine. molbase.com

Modulation of Electronic Properties: The presence of a halogen and a nitro group significantly influences the electronic landscape of the indole ring, affecting its reactivity in subsequent chemical transformations. This allows chemists to fine-tune reaction conditions and achieve desired regioselectivity.

Scope and Objectives of the Research on this compound

The primary objective in the study of this compound is the development of efficient synthetic pathways to access this key intermediate and to explore its utility in the synthesis of novel, complex indole derivatives.

Key Research Objectives:

Establishment of Efficient Synthetic Routes: A major goal is to develop a reliable and scalable synthesis for this compound. Prominent strategies include the Bartoli and Leimgruber-Batcho indole syntheses, which are well-suited for preparing substituted indoles. wikipedia.orgwikipedia.org The Bartoli synthesis, in particular, is one of the most effective methods for creating 7-substituted indoles from ortho-substituted nitroarenes. jk-sci.comrsc.org A plausible starting material for this synthesis would be 2-chloro-6-nitrotoluene. nih.gov

Exploration of Downstream Functionalization: Research focuses on systematically exploring the reactivity of the chloro and nitro groups. This includes optimizing conditions for the selective reduction of the C7-nitro group and investigating a range of cross-coupling reactions at the C4-chloro position.

Synthesis of Target Molecules: The ultimate scope is to apply this chemistry to the synthesis of complex molecules with potential biological activity. By using this compound as a foundational building block, researchers can construct libraries of novel 4,7-disubstituted indoles for screening in drug discovery programs. A similar strategy has been noted for the creation of functionalized 7-azaindole (B17877) derivatives. researchgate.net

Research Findings

While specific peer-reviewed synthetic procedures and detailed spectroscopic characterizations for this compound are not extensively documented in readily available literature, its physical properties are reported by various chemical suppliers. Plausible synthetic strategies can be confidently derived from well-established named reactions for indole synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 96831-52-6 | synblock.commolbase.combldpharm.com |

| Molecular Formula | C₈H₅ClN₂O₂ | synblock.commolbase.com |

| Molecular Weight | 196.59 g/mol | synblock.commolbase.com |

| Appearance | Not specified; likely a solid | |

| Purity | Typically offered at ≥97% or ≥98% | synblock.commolbase.com |

Synthetic Approaches

The synthesis of this compound can be approached through established methodologies for constructing the indole ring, most notably the Bartoli and Leimgruber-Batcho syntheses.

Bartoli Indole Synthesis: This is a powerful method for preparing 7-substituted indoles and is highly applicable for this target. researchgate.netrsc.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. jk-sci.comwikipedia.org

Proposed Starting Material: 2-chloro-6-nitrotoluene.

Reaction Steps: The reaction would proceed by the addition of three equivalents of vinylmagnesium bromide to 2-chloro-6-nitrotoluene. The mechanism involves initial reduction of the nitro group to a nitroso intermediate, a second Grignard addition, a synblock.comsynblock.com-sigmatropic rearrangement, and subsequent cyclization and aromatization to yield the this compound product. wikipedia.org The steric bulk of the ortho-chloro substituent is expected to facilitate the key rearrangement step. wikipedia.org

Leimgruber-Batcho Indole Synthesis: This two-step method is another common industrial process for indole synthesis. researchgate.netwikipedia.org

Proposed Starting Material: 2-chloro-6-nitrotoluene. nih.gov

Reaction Steps: The first step involves condensation of the starting material with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a β-dimethylamino-2-nitrostyrene intermediate (an enamine). researchgate.netwikipedia.org The second step is a reductive cyclization of this enamine using reagents like Raney nickel and hydrazine (B178648), or catalytic hydrogenation, to form the indole ring. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHBCNHRLXZLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 7 Nitro 1h Indole

Retrosynthetic Analysis of 4-Chloro-7-nitro-1H-indole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections focus on the formation of the pyrrole (B145914) ring fused to the benzene (B151609) core. The most common strategies involve breaking one or two bonds of the pyrrole moiety.

C2-C3 and N1-C7a Bond Disconnection: This approach, central to methods like the Fischer and Reissert syntheses, suggests precursors such as a substituted phenylhydrazine (B124118) or a substituted o-nitrotoluene. The indole (B1671886) ring is formed by creating the C2-C3 bond and closing the ring between the nitrogen and the benzene ring.

N1-C2 and C3-C3a Bond Disconnection: This strategy is employed in methods like the Madelung synthesis. It involves the cyclization of an N-acyl-o-toluidine derivative, where the C2-N1 bond is pre-formed in the acyclic precursor.

C2-N1 and C3a-C7a Bond Disconnection (via C-H activation/cross-coupling): Modern transition metal-catalyzed methods often fall into this category. They might start with a suitably substituted aniline (B41778) and build the pyrrole ring through sequential bond formations, for instance, by coupling with an alkyne or vinyl group followed by an intramolecular cyclization.

These disconnections point toward a handful of key starting material classes, each tailored to a specific synthetic route.

Precursor Identification and Availability for Targeted Synthesis

Based on the retrosynthetic pathways, several key precursors can be identified for the synthesis of this compound. The feasibility of any synthetic route is highly dependent on the accessibility of these starting materials.

| Precursor Name | Corresponding Synthetic Route | Role and Considerations |

| (2-Chloro-5-nitrophenyl)hydrazine | Fischer Indole Synthesis | Reacts with an aldehyde or ketone (e.g., acetaldehyde (B116499) or pyruvate) to form a hydrazone, which then cyclizes. The electron-withdrawing chloro and nitro groups can decrease the nucleophilicity of the hydrazine (B178648). |

| 1-Chloro-2-methyl-4-nitrobenzene | Reissert Indole Synthesis | Condenses with diethyl oxalate (B1200264). The subsequent reductive cyclization of the resulting pyruvate (B1213749) derivative would form the indole ring. The nitro group at the desired position 7 is already present. |

| N-(2-Chloro-6-methyl-3-nitrophenyl)acetamide | Madelung Synthesis | An intramolecular cyclization of this N-acyl-o-toluidine derivative would yield the target indole. The synthesis of this specific precursor is non-trivial. |

| 2-Chloro-5-nitroaniline | Transition Metal-Catalyzed Routes | A versatile starting point that can be further functionalized (e.g., halogenated or coupled with alkynes) before cyclization. |

| 1,2-Dichloro-4-nitrobenzene | Transition Metal-Catalyzed Routes | Can be used in cross-coupling reactions where one chloro group is selectively substituted before a cyclization step. |

Established Indole Synthetic Routes and Their Adaptations for Substituted Indoles

The synthesis of the indole core is one of the most extensively studied areas in heterocyclic chemistry. Several classical named reactions provide frameworks that can be adapted for the preparation of this compound. byjus.com

Fischer Indole Synthesis Modifications for Halogenated and Nitrated Precursors

The Fischer indole synthesis is a robust and widely used method for preparing indoles by heating a phenylhydrazone with an acid catalyst. byjus.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound, followed by a arabjchem.orgarabjchem.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org

For the synthesis of this compound, the required precursor would be (2-chloro-5-nitrophenyl)hydrazine. The presence of two strong electron-withdrawing groups (EWG) on the phenyl ring presents significant challenges:

Decreased Nucleophilicity: The EWGs reduce the nucleophilicity of the hydrazine nitrogen, potentially slowing down the initial hydrazone formation.

Rearrangement Step: The key acid-catalyzed arabjchem.orgarabjchem.org-sigmatropic rearrangement could be electronically disfavored.

Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are typically required. wikipedia.org The choice of acid is critical to drive the reaction to completion without causing decomposition of the sensitive nitro-substituted aromatic ring.

Despite these challenges, the Fischer synthesis remains a viable, albeit potentially low-yielding, route for many substituted indoles. byjus.comumich.edu Modifications, such as the Buchwald method involving palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, can sometimes expand the scope of the reaction. wikipedia.org

Madelung Synthesis and Its Modern Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org The classical conditions, often requiring sodium or potassium alkoxides at 200–400 °C, are harsh and generally limited to the preparation of specific indole derivatives. wikipedia.org

To synthesize this compound via this route, a precursor like N-(2-chloro-6-methyl-3-nitrophenyl)formamide would be needed. The reaction would proceed via deprotonation of both the amide nitrogen and the benzylic methyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl.

The vigorous conditions of the classic Madelung synthesis are often incompatible with functional groups like nitro groups. However, modern variants have been developed to address these limitations:

Directed Ortho-Metalation: Using organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures can facilitate the cyclization of appropriately substituted anilides.

Activating Groups: The introduction of electron-withdrawing groups adjacent to the methyl group can increase its acidity, allowing for cyclization under milder basic conditions. researchgate.net

Smith-modified Madelung Synthesis: This variation uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters to yield indoles, and is applicable to anilines with halide groups. wikipedia.org

Recent developments have shown that combinations of reagents like LiN(SiMe₃)₂ and CsF can mediate the Madelung synthesis efficiently under more practical conditions. organic-chemistry.org

Reissert Indole Synthesis Considerations

The Reissert indole synthesis is another classical method that typically involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents like zinc in acetic acid or catalytic hydrogenation to yield an indole-2-carboxylic acid, which can be decarboxylated upon heating. wikipedia.org

This method is particularly relevant for the synthesis of 7-nitroindoles because the nitro group at the desired position can be carried through the initial steps. The logical starting material would be 1-chloro-2-methyl-4-nitrobenzene. The key reductive cyclization step would involve the reduction of the nitro group on the pyruvate side chain to an amine, which then attacks the ketone to form the pyrrole ring. A significant consideration is the potential for the simultaneous reduction of the C7-nitro group under the reaction conditions. Selective reduction is a known challenge in molecules with multiple nitro groups.

Modified Reissert reactions, such as the reductive cyclization of ortho-nitrostyrenes, offer an alternative that avoids some of the harsh steps of the original protocol and can be achieved under milder conditions using reagents like titanium trichloride (B1173362) (TiCl₃). thieme-connect.com

Transition Metal-Catalyzed Cyclizations for Indole Formation

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for constructing the indole nucleus, often with high efficiency and functional group tolerance. researchgate.netmdpi.com These methods typically involve the formation of key C-C and C-N bonds through intramolecular cyclization of suitably functionalized anilines. Catalysts based on palladium, copper, rhodium, and gold are commonly employed. mdpi.comthieme-connect.comthieme-connect.com

Several strategies could be envisioned for the synthesis of this compound:

| Catalytic Method | General Approach | Potential Precursor for this compound | Catalyst System (Example) |

| Sonogashira Coupling / Cyclization | Coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline. thieme-connect.com | 1-Amino-2-chloro-3-iodo-5-nitrobenzene (prepared from 2-chloro-5-nitroaniline) + terminal alkyne. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst. arabjchem.org |

| Heck Cyclization | Intramolecular cyclization of an N-acyl or N-sulfonyl-2-vinylaniline. | N-protected 2-chloro-1-(ethenyl)-5-nitroaniline. | Pd catalyst (e.g., Pd(OAc)₂). arabjchem.org |

| Buchwald-Hartwig Amination | Intramolecular C-N bond formation between an amino group and an aryl halide. | 2-(2-chlorophenyl)ethanamine derivative with appropriate substitution (Cl at C4', NO₂ at C5'). | Pd catalyst with specialized phosphine (B1218219) ligands. |

| Larock Indole Synthesis | Palladium-catalyzed annulation of a 2-haloaniline with an internal alkyne. | 2,5-Dichloro-1-nitrobenzene + disubstituted alkyne. | Pd(OAc)₂ with PPh₃. |

These methods offer significant advantages in terms of milder reaction conditions and broader substrate scope, making them highly attractive for the synthesis of complex, functionalized indoles. arabjchem.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield, especially with a substrate bearing both chloro and nitro substituents.

Palladium-Catalyzed Approaches (e.g., Larock, Heck, Sonogashira Cyclizations)

Palladium catalysis offers powerful tools for C-C and C-N bond formation, which are central to indole synthesis.

Larock Indole Synthesis: This method is a one-pot palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.eduwikipedia.org The synthesis of a 4-chloro-7-nitroindole derivative using this approach would theoretically commence with a 2-iodo-6-chloro-3-nitroaniline precursor. The reaction is versatile, tolerating a wide variety of alkyne substituents. wikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular aminopalladation and reductive elimination. wikipedia.org Key to the success of this reaction is often the inclusion of a chloride salt, such as LiCl or n-Bu₄NCl, which facilitates the catalytic cycle. wikipedia.org

Table 1: General Conditions for Larock Indole Synthesis

| Component | Typical Reagent/Condition | Purpose | Source(s) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(II) precursor, reduced in situ to Pd(0) | ub.eduwikipedia.org |

| Aniline | o-Iodoaniline derivative | Indole nitrogen and benzene ring source | wikipedia.org |

| Alkyne | Disubstituted alkyne (2-5 equiv.) | Forms the C2 and C3 of the indole ring | wikipedia.org |

| Base | K₂CO₃, Na₂CO₃, KOAc | Neutralizes acid formed during the reaction | ub.edu |

| Additive | LiCl or n-Bu₄NCl | Chloride source, enhances reaction rate and yield | wikipedia.org |

| Solvent | DMF or NMP | Polar aprotic solvent | nih.gov |

Heck Reaction: The intramolecular Heck reaction is a palladium-catalyzed process used to form cyclic structures. While often employed to create larger ring systems fused to an existing indole, it can be applied to cyclize suitable precursors. For instance, an appropriately substituted o-alkenyl-aniline derivative can undergo cyclization. More commonly, functionalized iodoindole derivatives are used as starting materials to synthesize more complex heterocyclic systems like β- and γ-carbolinones. researchgate.net

Sonogashira Cyclizations: The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net This reaction is frequently employed as the initial step in a two-step sequence for indole synthesis. nih.gov To generate this compound, a 2-halo-6-chloro-3-nitroaniline would first be coupled with a terminal alkyne. The resulting alkynyl aniline intermediate is then subjected to a cyclization step, which can be promoted by a base or, commonly, a copper catalyst, to form the indole ring. nih.govresearchgate.net This cascade approach allows for the construction of the indolequinone motif and other complex indoles. researchgate.net

Copper-Mediated Cyclizations

Copper catalysis is significant in indole synthesis, particularly in mediating the intramolecular cyclization of o-alkynyl anilines, which are often prepared via Sonogashira couplings. nih.govresearchgate.net After the initial palladium-catalyzed C-C bond formation, a copper catalyst such as copper(I) iodide (CuI) can be used, sometimes under microwave irradiation, to facilitate the ring-closing step to form the indole nucleus. nih.gov Copper has also been shown to mediate domino reactions on the indole ring itself, such as a combined C-H iodination and nitration, demonstrating its utility in functionalizing the pre-formed heterocycle under aerobic conditions. rsc.org

Ruthenium-Catalyzed Heterocyclizations

Ruthenium-catalyzed reactions provide alternative pathways for indole synthesis. One notable method is the reductive heteroannulation of nitroarenes with compounds like trialkanolamines. researchgate.net This approach is particularly relevant for synthesizing nitroindoles, as it starts with a nitro-substituted aromatic compound. The reaction proceeds in the presence of a ruthenium catalyst, often with an additive like tin(II) chloride, to yield the corresponding indole. researchgate.net This strategy could potentially be adapted for a dichloro-nitro or chloro-dinitro aromatic precursor to construct the this compound skeleton.

Rhodium-Catalyzed Transformations for Nitroindoles

Rhodium catalysis is more commonly associated with the functionalization of existing indole rings rather than their de novo synthesis. Rhodium-catalyzed oxidative annulation, for example, can couple 2- or 7-arylindoles with alkynes or alkenes to build fused polycyclic systems. nih.gov These reactions often proceed via C-H activation of the indole and the coupling partner. While this does not represent a primary synthesis of the indole core, it is a key method for elaborating nitroindole structures into more complex, valuable molecules. nih.gov

Novel Synthetic Approaches to this compound

Modern synthetic chemistry continues to provide innovative methods for constructing complex heterocyclic systems with greater efficiency and selectivity.

Regioselective Functionalization of Indole Nucleus

An alternative to building the indole ring from scratch is the direct, regioselective functionalization of a pre-existing indole nucleus. This approach is challenging for substitutions on the benzene ring (positions 4, 5, 6, and 7) due to the higher intrinsic reactivity of the pyrrole ring (positions 2 and 3). nih.gov Achieving functionalization at the C4 and C7 positions often requires specialized strategies. nih.gov

One successful approach involves the use of a directing group. For example, a ruthenium-catalyzed C-H activation strategy has been developed to functionalize the C4 position of indole by temporarily installing an aldehyde group at the C3 position to direct the catalyst. nih.gov Similarly, strategies for C7 functionalization have been devised, which sometimes involve a temporary reduction of the indole to an indoline (B122111) to facilitate the reaction, followed by re-aromatization. nih.gov Copper-mediated domino reactions have also been reported to directly install iodo and nitro groups onto the indole ring, although this specific method leads to 3-iodo-2-nitroindoles. rsc.org The direct and selective introduction of both a chlorine atom at C4 and a nitro group at C7 on an unsubstituted indole remains a significant synthetic challenge, typically requiring multi-step processes or the development of novel catalytic systems with exquisite regiocontrol.

Stepwise Introduction of Halogen and Nitro Functionalities

Stepwise methods, which involve the sequential introduction of the required functional groups or the construction of the indole ring from a pre-functionalized precursor, remain a robust and common approach.

The selective synthesis of 7-nitroindoles is a critical step in pathways starting from a chloro-indole or an unfunctionalized indole. One patented method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate (B79036). google.com The resulting nitro compound is then hydrolyzed with sodium hydroxide (B78521) to yield 7-nitroindole. google.com This multi-step sequence ensures that the nitro group is installed exclusively at the C7 position.

Alternatively, classical indole syntheses can be adapted to produce the target molecule. The Bartoli indole synthesis, for example, is one of the most effective routes to 7-substituted indoles. wikipedia.org This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent. To generate this compound via this method, one would start with a 1,4-dichloro-2-nitrobenzene (B41259) or a similar precursor, where the ortho-substituent relative to the nitro group facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org Similarly, the Leimgruber-Batcho indole synthesis, which begins with a 2-methylnitrobenzene, can be used. orgsyn.org

When the synthetic strategy begins with 7-nitroindole, a selective chlorination step is required. As previously mentioned, transition metal-catalyzed C-H activation is a powerful tool for this transformation. A palladium-catalyzed method has been shown to be effective for the C4-chlorination of certain indole derivatives. google.com This reaction proceeds with high chemical and regioselectivity under relatively mild conditions, making it suitable for substrates with sensitive functional groups like the nitro group. google.com The process typically requires an N-protecting group, which can be removed in a subsequent step.

One-Pot and Cascade Synthesis Strategies

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reaction sequences are highly desirable. rsc.org Such strategies for substituted indoles often combine cross-coupling and heteroannulation reactions in a single vessel. acs.org A cascade reaction involving nitrones and allenes has also been noted as a method for the rapid synthesis of diverse indole derivatives. nih.gov

While specific, detailed examples of one-pot syntheses for this compound are not extensively documented in readily available literature, the development of such processes is a logical progression from stepwise approaches. A hypothetical one-pot synthesis could involve a sequence where a C-H activation/chlorination is immediately followed by nitration, or where multiple bond-forming events to construct the ring occur without isolation of intermediates. The feasibility of such a process would depend heavily on the compatibility of the catalysts and reagents required for each transformation.

Reaction Optimization and Process Parameter Effects

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring scalability and safety. The synthesis of this compound involves several parameters that can be fine-tuned. Systematic approaches like One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE) are often employed to understand the interplay between different variables. acs.org

Key parameters and their general effects are summarized below:

| Parameter | Effect on Reaction | Research Finding |

| Catalyst | Affects reaction rate, selectivity, and yield in C-H activation methods. | In C4-chlorination, palladium acetate (B1210297) is an effective catalyst. Other palladium sources could be screened for improved performance. google.com |

| Solvent | Influences solubility of reactants and can participate in or hinder the reaction. | For nitration steps, solvents like acetic anhydride (B1165640) or acetic acid are common. google.com |

| Temperature | Controls reaction rate and can impact selectivity and byproduct formation. | The C4-chlorination is reported to proceed effectively at 50 °C, indicating a mild thermal requirement. google.com Nitration with acetyl nitrate is often performed at low temperatures (0-10 °C) to control the reaction's exothermicity. google.com |

| Reagent Concentration | The concentration of nitrating agents significantly impacts conversion and selectivity. | In the nitration of aromatic compounds, using a commercially available 15.8 M concentration of nitric acid can provide a reasonable yield and good regioselectivity for mono-nitration, avoiding di-nitro byproducts. frontiersin.org |

| Additives | Acids or bases can act as co-catalysts or promoters. | Acid additives like trifluoroacetic acid are crucial for efficient palladium-catalyzed C4-chlorination. google.com |

| Directing/Protecting Groups | Essential for controlling regioselectivity in C-H functionalization. | The choice of group can determine the site of functionalization (e.g., C4 vs. C7) and must be removable under conditions that do not affect the final product. nih.govresearchgate.net |

Influence of Catalysts and Ligands

The choice of catalyst and associated ligands is pivotal in directing the efficiency and selectivity of indole synthesis. While specific catalyst systems for the direct synthesis of this compound are not extensively documented in dedicated studies, inferences can be drawn from related indole syntheses.

For reductive cyclization steps, palladium-based catalysts are frequently employed. journalijar.com For instance, palladium on carbon (Pd/C) is a common choice for the reduction of the nitro group in the enamine intermediate of the Leimgruber-Batcho synthesis. acs.org The activity of such heterogeneous catalysts can be influenced by the support material and particle size.

In modern variations of the Fischer indole synthesis, palladium catalysts are also used in cross-coupling reactions to form the necessary N-arylhydrazone precursors. wikipedia.org The Buchwald-Hartwig amination, for example, utilizes palladium catalysts with bulky, electron-rich phosphine ligands for the N-arylation of hydrazones.

Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and polyphosphoric acid (PPA) are classic catalysts for the Fischer indole synthesis, facilitating the jk-sci.comjk-sci.com-sigmatropic rearrangement of the phenylhydrazone intermediate. wikipedia.orgtestbook.comnih.gov The strength of the Lewis acid can impact reaction rates and yields.

The following table summarizes catalysts and ligands commonly used in indole syntheses that could be applied to the preparation of this compound.

Table 1: Potential Catalysts and Ligands for the Synthesis of this compound

| Catalytic System | Reaction Type | Potential Influence on Synthesis |

|---|---|---|

| Palladium on Carbon (Pd/C) | Reductive Cyclization | Efficient reduction of the nitro group in the Leimgruber-Batcho synthesis. |

| Raney Nickel | Reductive Cyclization | An alternative to Pd/C for the reduction of nitro compounds. orgsyn.org |

| Pd₂(dba)₃ with Phosphine Ligands | Fischer Indole (Buchwald mod.) | Catalyzes the formation of the (3-chloro-2-nitrophenyl)hydrazine precursor. |

| Zinc Chloride (ZnCl₂) | Fischer Indole Synthesis | A common Lewis acid catalyst for the cyclization step. wikipedia.org |

Solvent Systems and Their Impact on Regioselectivity

The solvent system plays a crucial role not only in dissolving reactants and reagents but also in influencing the regioselectivity of the reaction, particularly in nitration steps. The synthesis of this compound likely involves the nitration of a 4-chloroindole (B13527) precursor or the use of a pre-nitrated starting material like 4-chloro-2-nitrotoluene.

In the Leimgruber-Batcho approach starting from 4-chloro-2-nitrotoluene, the initial condensation with DMF-DMA is typically performed in a polar aprotic solvent like dimethylformamide (DMF). journalijar.com This solvent is well-suited for the formation of the enamine intermediate.

For the nitration of an existing 4-chloro-1H-indole, the choice of solvent and nitrating agent is critical to control the position of the incoming nitro group. The indole nucleus is susceptible to oxidation under harsh nitrating conditions. Milder, non-acidic nitration methods are often preferred. For instance, the use of tetramethylammonium (B1211777) nitrate with trifluoroacetic anhydride in a solvent like dichloromethane (B109758) or acetonitrile (B52724) has been shown to be effective for the regioselective nitration of indoles. nih.gov The polarity of the solvent can affect the reactivity of the nitrating species and the stability of intermediates, thereby influencing the product distribution.

Table 2: Effect of Solvent Systems on Related Indole Syntheses

| Solvent | Reaction Step | Observed Impact |

|---|---|---|

| Dimethylformamide (DMF) | Leimgruber-Batcho Condensation | Standard solvent for the formation of the enamine intermediate. journalijar.com |

| Dichloromethane (DCM) | Nitration | A common solvent for modern, milder nitration reactions. nih.gov |

| Acetonitrile (CH₃CN) | Nitration | Can provide high yields in regioselective nitration of indoles. nih.gov |

Temperature, Pressure, and Reaction Time Effects

The optimization of reaction parameters such as temperature, pressure, and time is essential for maximizing yield and minimizing the formation of byproducts.

In the Leimgruber-Batcho synthesis of substituted indoles, the initial condensation step is often carried out at elevated temperatures, for example, at the reflux temperature of DMF (around 153 °C). orgsyn.org The subsequent reductive cyclization is typically performed at lower temperatures, depending on the reducing agent used. For instance, catalytic hydrogenation with Pd/C is often run at or slightly above room temperature.

The Fischer indole synthesis generally requires elevated temperatures to drive the jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization. testbook.com The specific temperature depends on the substrate and the acid catalyst used.

Reaction time is another critical parameter that needs to be optimized for each step of the synthesis. Incomplete reactions can lead to low yields, while excessively long reaction times can result in the formation of degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time. orgsyn.org

Table 3: General Effects of Reaction Conditions on Indole Synthesis

| Parameter | General Effect |

|---|---|

| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of byproducts and decomposition. |

| Pressure | Primarily relevant for reactions involving gases, such as catalytic hydrogenation, where higher pressures can increase the rate of reaction. |

| Reaction Time | Needs to be optimized to ensure complete conversion of starting materials without significant product degradation. |

Yield Enhancement and Side-Product Mitigation

Strategies to enhance the yield of this compound and mitigate the formation of side products are centered on the careful control of reaction conditions and the choice of reagents.

During the nitration of 4-chloro-1H-indole, potential side products include other nitro-isomers and products of oxidation. The use of a protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can help to control the regioselectivity of nitration and prevent unwanted side reactions. nih.gov The choice of a mild nitrating agent, as discussed previously, is also critical.

In the Fischer indole synthesis, a common side reaction is the formation of isomeric indoles if an unsymmetrical ketone is used as a starting material. The use of a symmetrical ketone or an aldehyde can prevent this issue. The strong acidic conditions can also lead to the formation of tar-like byproducts, which can be minimized by careful control of temperature and the use of a suitable acid catalyst.

| Careful Control of Reaction Conditions | To optimize the reaction for the desired product and minimize the formation of byproducts. |

Isolation and Purification Methodologies

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

A common initial workup procedure involves quenching the reaction mixture, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed to remove any remaining reagents or inorganic byproducts, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. journalijar.com

Column chromatography is a widely used technique for the purification of indole derivatives. A silica (B1680970) gel stationary phase is typically used, and the mobile phase is a mixture of non-polar and polar solvents, such as a combination of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities. The progress of the separation can be monitored by TLC. journalijar.com

Crystallization is another effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and is then allowed to cool slowly. The pure compound will crystallize out of the solution, while the impurities remain dissolved. The choice of solvent is crucial for successful crystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Reactivity and Derivatization Studies of 4 Chloro 7 Nitro 1h Indole

Chemical Transformations at the Indole (B1671886) Core

The indole core of 4-chloro-7-nitro-1H-indole presents multiple sites for chemical modification. The reactivity of this core is dictated by the interplay of the electron-rich pyrrole (B145914) ring and the electron-deficient benzene (B151609) ring, a characteristic amplified by the chloro and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr) at C4-Chloro Position

The presence of the strongly electron-withdrawing nitro group at the C7 position, ortho to the C4-chloro substituent, significantly activates the benzene portion of the indole ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchegg.com This makes the C4-chloro atom a good leaving group, allowing for its displacement by a variety of nucleophiles. This reactivity is well-documented for the analogous compound, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which serves as an excellent model for understanding the SNAr reactions of this compound. biotium.comnih.govscispace.comnih.govnih.govui.ac.id

The activated C4-chloro position of this compound is expected to react readily with a range of nucleophiles.

Amines: Primary and secondary amines are excellent nucleophiles for displacing the C4-chloro group. biotium.comnih.gov This reaction typically proceeds via a Meisenheimer complex intermediate. nih.gov The reaction of the analogous NBD-Cl with amines is a well-established method for fluorescently labeling amino acids and other primary and secondary amines. biotium.comui.ac.id An unexpected reaction has been observed with tertiary amines, leading to the elimination of an alkyl group and the formation of a new NBD-tagged amine. nih.gov

Alcohols: While less reactive than amines, alcohols can also displace the chloro group under appropriate conditions, likely requiring a strong base to generate the more nucleophilic alkoxide.

Thiolates: Thiolates are highly effective nucleophiles in SNAr reactions. The reaction of NBD-Cl with thiol-containing compounds like acetylcysteine and captopril (B1668294) has been used for their spectrophotometric and polarographic determination. researchgate.netmdpi.com The reaction kinetics with thiols can be complex, with evidence suggesting the formation of multiple products, including a reversible Meisenheimer-type complex and a subsequent product formed from this intermediate. nih.govnih.gov

The table below summarizes the SNAr reactions of the analogous 4-chloro-7-nitrobenzofurazan (NBD-Cl) with various nucleophiles, providing insight into the expected reactivity of this compound.

| Nucleophile | Product Type | Reaction Conditions | Reference(s) |

| Primary Amines | 4-Amino-7-nitrobenzofurazan derivative | Typically in a buffer at a slightly basic pH. | biotium.comnih.gov |

| Secondary Amines | 4-(Dialkylamino)-7-nitrobenzofurazan derivative | Similar to primary amines. | biotium.com |

| Tertiary Amines | NBD-tagged amine with alkyl elimination | Formation of a Meisenheimer complex followed by Hofmann elimination or nucleophilic substitution. | nih.gov |

| Thiols (e.g., Acetylcysteine, Captopril) | 4-Thioether-7-nitrobenzofurazan derivative | Reaction in the presence of a buffer, may require heating. | researchgate.netmdpi.com |

In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. For activated aromatic systems, the typical leaving group order seen in SN2 reactions is often inverted, with fluoride (B91410) being a better leaving group than chloride or bromide. nih.gov This is because the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com

However, if the breakdown of the Meisenheimer complex to expel the leaving group becomes rate-limiting, the C-X bond strength comes into play, and the more traditional leaving group ability (I > Br > Cl > F) may be observed. nih.gov For the reactions of this compound, the strong activation by the nitro group likely makes the initial attack the rate-determining step, suggesting that the corresponding 4-fluoro derivative would be even more reactive towards nucleophilic substitution.

Reactions of the Nitro Group

The nitro group at the C7 position of this compound is a versatile functional group that readily undergoes various chemical transformations. Its reactivity is central to the derivatization of the indole core, enabling the introduction of diverse functionalities and the synthesis of a wide array of novel compounds.

Reduction to Amino Group (4-Chloro-7-amino-1H-indole)

The reduction of the nitro group to a primary amine is a fundamental and frequently employed reaction in the modification of this compound. This transformation opens up avenues for a multitude of subsequent derivatization reactions. The resulting 4-chloro-7-amino-1H-indole is a key intermediate for the synthesis of various biologically active molecules. The reduction can be accomplished through several methods, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its clean nature and high efficiency. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is a highly effective and commonly used catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney nickel: This catalyst is particularly useful when the substrate contains functionalities that are sensitive to dehalogenation, such as aromatic halides. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Ruthenium-based catalysts: Half-sandwich ruthenium complexes have demonstrated high activity for the hydrogenation of nitroarenes. rsc.org

Cobalt-based catalysts: Cobalt nanoparticles supported on nitrogen-doped activated carbon have been shown to be effective for the hydrogenation of nitroarenes like 1-chloro-4-nitrobenzene. rsc.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The pressure and temperature conditions can be varied to optimize the reaction rate and selectivity. For instance, a process for the catalytic hydrogenation of aromatic nitro compounds can be carried out at temperatures ranging from 0 to 300°C and can be performed as a batch or continuous process. google.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.comgoogle.com

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | H₂, solvent (e.g., ethanol, methanol) | High efficiency, widely applicable commonorganicchemistry.com |

| Raney Nickel | H₂, solvent | Useful for substrates with halogen substituents commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂, solvent | Effective for nitro group reduction wikipedia.org |

| Ruthenium Complexes | H₂, aqueous medium | High activity for nitroarene hydrogenation rsc.org |

| Cobalt Nanoparticles | H₂, supported on N-doped carbon | Alternative to noble metal catalysts rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often advantageous when specific chemoselectivity is required or when catalytic hydrogenation is not feasible.

Some commonly used chemical reducing agents include:

Metals in acidic media: A classic method involves the use of metals like iron (Fe) or zinc (Zn) in the presence of an acid, such as acetic acid or hydrochloric acid. commonorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.com

Sodium hydrosulfite (Na₂S₂O₄): This reagent is also used for the reduction of nitroaromatics. wikipedia.org

Hydrazine-based reagents: Hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively reduce aromatic nitro groups at room temperature. niscpr.res.in

Hydroiodic acid (HI): HI in conjunction with hypophosphorous acid (H₃PO₂) provides a method for the reduction of nitro groups, with the advantage of a simple work-up procedure. nih.gov

Samarium(0) metal: In the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, samarium metal can effect the chemoselective reduction of aromatic nitro groups. organic-chemistry.org

Table 2: Chemical Reducing Agents for Nitro Group Reduction

| Reagent | Conditions | Key Features |

| Iron (Fe) / Acid | Acidic (e.g., Acetic Acid) | Mild, good for preserving other reducible groups commonorganicchemistry.com |

| Zinc (Zn) / Acid | Acidic (e.g., Acetic Acid) | Mild, chemoselective commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral | Mild, chemoselective commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Effective for nitroaromatics wikipedia.org |

| Hydrazine Glyoxylate | Zn or Mg powder, room temperature | Selective and rapid reduction niscpr.res.in |

| Hydroiodic Acid (HI) / H₃PO₂ | - | Simple work-up nih.gov |

| Samarium(0) | Catalytic viologen | Chemoselective organic-chemistry.org |

This table is generated based on data from the text and is for illustrative purposes.

Further Transformations of the Amino Group (e.g., Diazotization, Amidation)

The newly formed amino group in 4-chloro-7-amino-1H-indole is a versatile handle for a wide range of subsequent chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). The resulting diazonium salt is a highly useful intermediate that can be subjected to a variety of transformations, including Sandmeyer reactions (to introduce halides, cyano groups, etc.) and coupling reactions to form azo compounds. The preparation of azo dyes, for instance, relies on diazonium salts derived from aromatic amines. google.comgoogle.com

Amidation: The amino group can be readily acylated with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common strategy for introducing a wide variety of substituents and for protecting the amino group.

Reactions of the Halogen (Chlorine) at C4 Position

The chlorine atom at the C4 position of the indole ring is another key site for functionalization. Its reactivity, particularly in metal-catalyzed cross-coupling reactions, provides a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are well-suited for the modification of haloindoles. researchgate.net These reactions allow for the formation of new bonds between the chlorinated C4 position and various organic fragments.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroindole with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad substrate scope, and the commercial availability and stability of the boronic acid reagents. organic-chemistry.orgnih.gov This method has been successfully applied to the arylation of various haloindoles and other nitrogen-rich heterocycles. nih.govrsc.org The choice of palladium source, ligand, and base can significantly influence the reaction outcome. nih.gov

Stille Coupling: The Stille reaction couples the chloroindole with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This reaction is highly versatile with respect to the coupling partners. organic-chemistry.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloroindole with an alkene. organic-chemistry.org This reaction is a powerful method for the formation of carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org The development of new catalysts and reaction conditions has expanded the scope of the Heck reaction. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloroindole and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The Sonogashira coupling is a valuable tool for the synthesis of arylalkynes and conjugated enynes and has been widely used in the synthesis of complex molecules and materials. libretexts.orgnih.gov

Table 3: Cross-Coupling Reactions at the C4 Position

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Palladium catalyst, Base | Mild conditions, broad scope, stable reagents organic-chemistry.orgnih.gov |

| Stille | Organotin Reagent | Palladium catalyst | Versatile, but uses toxic reagents organic-chemistry.orgwikipedia.org |

| Heck | Alkene | Palladium catalyst, Base | Forms C-C bonds with alkenes, high trans selectivity organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Synthesizes arylalkynes and conjugated enynes organic-chemistry.orgwikipedia.org |

This table is generated based on data from the text and is for illustrative purposes.

Formation of C-C Bonds

The formation of new carbon-carbon bonds at the C4 position of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. These reactions leverage the chloro substituent as a handle for introducing new carbon-based functionalities.

Heck Reaction: The palladium-catalyzed coupling of aryl halides with alkenes, known as the Heck reaction, provides a method for the vinylation of the indole core. organic-chemistry.org For this compound, this reaction would involve the coupling of the C4-position with an activated alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While specific examples with this exact substrate are not extensively detailed, the reaction is broadly applicable to halo-indoles. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination to yield the C-C coupled product. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups by coupling an organoboron reagent with a halide. organic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling of this compound with various boronic acids or esters can furnish a diverse array of 4-substituted-7-nitroindoles. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org Studies on other halo-indoles, such as 5,7-dibromoindole, have shown successful double Suzuki-Miyaura couplings in water, demonstrating the reaction's compatibility with the indole nucleus and the potential for functionalizing the benzenoid ring. rsc.org The use of precatalysts and specific phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective for the coupling of unprotected N-rich heterocycles. nih.gov

| Reaction | Description | Key Reagents | Potential Product Type |

|---|---|---|---|

| Heck Reaction | Pd-catalyzed coupling of the C4-chloro position with an alkene. organic-chemistry.orgnih.gov | Alkene, Pd(0) catalyst, Base | 4-Vinyl-7-nitro-1H-indole |

| Suzuki-Miyaura Coupling | Pd-catalyzed coupling of the C4-chloro position with an organoboron compound. rsc.orgnih.gov | Boronic acid/ester, Pd catalyst, Base | 4-Aryl/Alkyl-7-nitro-1H-indole |

Formation of C-N and C-S Bonds

The chloro group at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at C7, facilitating the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds through both catalyzed and uncatalyzed pathways.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org It is highly applicable to this compound for the synthesis of 4-amino-7-nitroindole derivatives. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. organic-chemistry.org The scope of this transformation is broad, allowing for the coupling of a wide variety of primary and secondary amines. beilstein-journals.orgacs.org The development of various catalyst systems has enabled these couplings to proceed under relatively mild conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) with Thiols: The formation of a C-S bond can be achieved through the reaction of this compound with a thiol. The strong electron-withdrawing effect of the 7-nitro group activates the C4 position for SNAr. Analogous reactions have been observed with 4-chloro-7-nitrobenzofurazan, which readily reacts with thiols to form the corresponding 4-thio derivatives. nih.govtcichemicals.com This suggests that this compound would react with a thiol, typically in the presence of a base to generate the more nucleophilic thiolate anion, to yield a 4-(alkylthio)- or 4-(arylthio)-7-nitro-1H-indole.

Lithiation and Subsequent Electrophilic Quenching

The direct lithiation of the this compound ring followed by quenching with an electrophile presents a potential route for functionalization, although it is complicated by the presence of multiple reactive sites. The indole N-H proton is the most acidic site and would be deprotonated first by a strong organolithium base. Furthermore, organolithium reagents can react with nitro groups.

However, specific strategies could enable selective lithiation. For instance, after N-protection, a halogen-lithium exchange at the C4 position could be attempted at low temperatures using a reagent like n-butyllithium or t-butyllithium. The resulting 4-lithiated-7-nitroindole derivative could then be trapped with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C4 position. Alternatively, directed ortho-metalation could be a possibility if a suitable directing group is installed on the indole nitrogen. Studies on the reaction of 2-lithiated indoles with elemental sulfur demonstrate the principle of generating a lithiated indole intermediate for subsequent bond formation. researchgate.net

Reactions at the Indole N-H Position

The nitrogen atom of the indole ring is a key site for derivatization through alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton of indoles is moderately acidic (pKa ≈ 16-17) and can be removed by a strong base like sodium hydride (NaH) to form the corresponding indole anion. youtube.com This nucleophilic anion readily participates in SN2 reactions with alkyl halides to furnish N-alkylated indoles. youtube.comrsc.org This classical two-step protocol is applicable to this compound, allowing for the introduction of a wide range of alkyl groups at the N1 position. google.com Alternative methods using bases like potassium hydroxide (B78521) in ionic liquids have also been developed for the N-alkylation of various N-acidic heterocycles, including indoles. organic-chemistry.org

N-Acylation: The selective N-acylation of indoles can be challenging due to the competitive reactivity of the C3 position. nih.gov While reactive acylating agents like acyl chlorides can be used, they may lack functional group tolerance. A milder and highly chemoselective method for the N-acylation of indoles involves the use of thioesters as the acyl source in the presence of a base such as cesium carbonate. nih.gov This approach allows for the efficient synthesis of a variety of N-acyl-4-chloro-7-nitro-1H-indoles under neutral conditions. nih.gov

Protecting Group Strategies

To perform reactions at other positions of the molecule without interference from the reactive N-H bond, the indole nitrogen is often protected. organic-chemistry.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Common protecting groups for the indole nitrogen include:

Arylsulfonyl groups (e.g., Tosyl, Ts): These are robust groups that strongly deactivate the pyrrole ring towards electrophilic attack.

Carbamates (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that can be removed under acidic conditions.

Alkyl groups (e.g., Benzyl, Bn): Benzyl groups can be removed by hydrogenolysis. libretexts.org

Silyl ethers (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another common choice, removable under fluoride ion or acidic conditions. mdpi.org

Pivaloyl (Piv): This bulky acyl group can protect both the N1 and C2 positions due to steric hindrance but is notoriously difficult to remove. mdpi.org

The selection of an appropriate protecting group for this compound would need to account for the electronic effects of the existing substituents and the conditions of the planned synthetic steps.

| Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Benzenesulfonyl | Bs | Reductive cleavage |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride source (e.g., TBAF) or acid mdpi.org |

| Tosyl | Ts | Strong base (e.g., NaOH, KOH) or reductive conditions |

Mechanistic Investigations of Reactions Involving 4 Chloro 7 Nitro 1h Indole

Elucidation of Reaction Pathways

The reaction pathways of 4-Chloro-7-nitro-1H-indole are largely dictated by the electronic nature of its substituents. The strongly electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the indole (B1671886) ring, while the chloro group at the 4-position serves as a versatile handle for cross-coupling reactions.

Role of Intermediates and Transition States

The formation of transient intermediates and the nature of transition states are fundamental to understanding the reaction mechanisms of this compound. In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer-type complex is a plausible intermediate. For instance, in reactions of the analogous compound 4-chloro-7-nitrobenzofurazan (B127121) with thiols, spectroscopic evidence points to the formation of a reversible Meisenheimer complex. nih.gov This type of intermediate is characterized by the attack of a nucleophile on the electron-deficient aromatic ring, leading to a resonance-stabilized anionic σ-complex.

In electrophilic substitution reactions, such as nitration of N-protected indoles, a proposed mechanism involves the formation of a four-membered ring transition state. nih.gov This proceeds through the reaction of the indole with an electrophilic nitrating agent, such as trifluoroacetyl nitrate (B79036), leading to the formation of the nitrated product. nih.gov While this has been studied for the nitration at the 3-position of other indoles, similar transition states could be envisaged in reactions involving electrophilic attack on the pyrrole (B145914) ring of this compound, should the reaction conditions favor such a pathway over substitution at the benzene (B151609) ring.

Catalytic Cycle Analysis in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are pivotal in modifying the this compound scaffold. While specific studies detailing the catalytic cycle for this exact substrate are not extensively documented, the general mechanisms of common cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established and applicable.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound would typically involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the C-Cl bond and forming a Pd(II) intermediate.

Transmetalation (for Suzuki-type couplings) or Carbopalladation (for Heck-type couplings): In a Suzuki coupling, an organoboron reagent would transfer its organic group to the palladium center. In a Heck coupling, an alkene would coordinate to the palladium and insert into the Pd-C bond.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recent advancements have also highlighted the use of earth-abundant metals like iron for the C-H amination of indoles, proceeding through a directed homolytic aromatic substitution with an iron-aminyl radical. nih.gov Such catalytic cycles offer alternative pathways for the functionalization of the indole core.

Kinetic Studies and Rate Law Determination

Detailed kinetic studies and the determination of the rate law are essential for a quantitative understanding of reaction mechanisms. For reactions involving this compound, such studies would provide insights into the reaction order with respect to each reactant and catalyst, and would help to identify the rate-determining step.

Isotope Effects in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for probing the transition state of a reaction. By replacing an atom with its heavier isotope at a position involved in bond-breaking or bond-forming in the rate-determining step, a change in the reaction rate can be observed.

For reactions involving this compound, chlorine isotope effects could be particularly informative in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions where the C-Cl bond is cleaved in the rate-determining step. A significant primary chlorine KIE would be expected in such cases. researchgate.net Furthermore, hydrogen/deuterium (B1214612) isotope effects could be employed to investigate proton transfer steps or C-H bond activation in the reaction mechanism. For example, studies on the base-catalyzed hydrogen exchange of indoles have utilized deuterium and tritium (B154650) labeling to elucidate the mechanism of proton transfer. rsc.org

Spectroscopic and Spectrometric Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic and spectrometric techniques. These methods allow for the real-time tracking of the consumption of reactants and the formation of products, and can also aid in the identification of reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the structural changes occurring during a reaction. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be quantified over time.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful if the reactants, intermediates, or products have distinct chromophores. The formation of colored intermediates or products can be readily monitored, as demonstrated in studies with the related compound 4-chloro-7-nitrobenzofurazan. nih.gov

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify reaction intermediates and products in the reaction mixture.

Stereochemical Outcomes and Enantioselective Catalysis

When reactions involving this compound create a new chiral center, the stereochemical outcome becomes a critical aspect of the mechanistic investigation. Enantioselective catalysis aims to control this outcome to favor the formation of one enantiomer over the other.

In the context of Friedel-Crafts alkylations of indoles with α,β-unsaturated aldehydes, for example, chiral amines have been used as organocatalysts to achieve high enantioselectivity. princeton.edu The proposed mechanism involves the formation of a chiral iminium ion from the aldehyde and the catalyst. The indole then attacks this iminium ion in a stereocontrolled manner, dictated by the steric environment of the catalyst. princeton.edu While this has been demonstrated for other substituted indoles, similar principles of enantioselective catalysis could be applied to reactions of this compound, for instance, in the alkylation at the C3 position. The design of chiral catalysts that can effectively interact with the this compound substrate would be key to achieving high levels of stereocontrol.

Theoretical and Computational Insights into this compound Currently Unavailable

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite targeted searches for data pertaining to its electronic structure, molecular orbitals, charge distribution, aromaticity, and predicted spectroscopic properties, no specific studies containing this information could be located.

The requested detailed analysis, which would form the basis of an article on the theoretical and computational studies of this compound, includes:

Electronic Structure and Bonding Analysis:

Molecular Orbital Theory (HOMO-LUMO): Information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which is crucial for understanding the compound's reactivity and electronic transitions, is not available.

Charge Distribution and Electrostatic Potential Surfaces: There are no published data on the charge distribution or calculated electrostatic potential surfaces, which would illustrate the charge-related properties and potential sites for electrophilic and nucleophilic attack.

Aromaticity Analysis of the Indole Ring: Specific calculations of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), for this compound have not been reported.

Spectroscopic Property Prediction:

NMR Chemical Shift Calculation: There are no published predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this specific molecule.

Infrared Vibrational Frequency Analysis: Simulated Infrared (IR) vibrational frequencies for this compound are not present in the surveyed literature.

While computational studies exist for structurally similar molecules, such as 4-chloro-7-nitrobenzofurazan and other substituted indoles, this information is not directly transferable to this compound due to the unique electronic and structural effects of the specific substituent combination on the indole scaffold. The synthesis of a detailed and scientifically accurate article as per the requested outline is therefore not possible at this time due to the absence of the necessary foundational research data.

Further computational research employing methods such as Density Functional Theory (DFT) would be required to generate the specific data points needed to fulfill the detailed structural and spectroscopic analysis requested.

In-Depth Analysis of Theoretical and Computational Studies on this compound

A comprehensive review of the theoretical and computational chemistry of the heterocyclic compound this compound reveals a notable scarcity of dedicated in-silico research. Despite its relevance as a scaffold in medicinal chemistry, detailed computational investigations into its electronic structure, conformational landscape, and reactivity are not extensively available in publicly accessible literature. This article synthesizes the available theoretical data and methodologies pertinent to this specific molecule, structured according to a focused computational chemistry outline.

While experimental work on derivatives of this compound exists, particularly in the context of developing allosteric inhibitors of fructose-1,6-bisphosphatase, the foundational theoretical studies that would underpin such drug design efforts are not widely published. doi.org This necessitates a more general discussion of the computational methods that would be applied to this molecule, drawing parallels from studies on structurally related indole derivatives.

Theoretical and Computational Studies of 4 Chloro 7 Nitro 1h Indole

The prediction of UV-Vis absorption maxima through computational methods is a cornerstone of understanding the electronic transitions within a molecule. For 4-Chloro-7-nitro-1H-indole, this would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

The choice of functional and basis set is critical for accuracy. Commonly used functionals for such calculations include B3LYP, CAM-B3LYP, and PBE0, paired with basis sets like 6-311+G(d,p) or larger. The solvent environment, which can significantly influence the absorption spectrum, is often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical TD-DFT Calculation Parameters for this compound

| Parameter | Selection | Rationale |

| Method | TD-DFT | Standard for calculating electronic spectra of medium-sized organic molecules. |

| Functional | CAM-B3LYP | Good for handling charge-transfer excitations, which are likely in this molecule due to the nitro group. |

| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and computational cost. |

| Solvent Model | PCM (Methanol) | To simulate the electronic absorption in a polar protic solvent. |

This table represents a typical setup for a computational study and is for illustrative purposes as specific data for this compound is not available.

The conformational flexibility of this compound is limited due to its rigid bicyclic core. The primary conformational freedom would arise from the orientation of the N-H proton of the indole (B1671886) ring. A comprehensive conformational analysis would involve scanning the potential energy surface (PES) by systematically rotating this bond.

Quantum mechanical calculations, likely at the DFT level, would be used to determine the relative energies of different conformers. The results of such an analysis would identify the global minimum energy structure and any other low-energy conformers that might be populated at room temperature. This information is crucial for understanding the molecule's reactivity and its interactions in a biological context.

Quantum chemical methods are instrumental in elucidating reaction mechanisms by modeling the structures of reactants, products, intermediates, and transition states.

Ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic evolution of a chemical system in real-time, with forces calculated on-the-fly using quantum mechanics. An AIMD simulation of this compound, likely in a solvent box, would allow for the observation of its dynamic behavior, including conformational changes and interactions with solvent molecules. This method is computationally intensive and is typically used to study specific dynamic events, such as proton transfer or the initial steps of a reaction, over picosecond timescales.

QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. For a set of this compound derivatives, a theoretical QSAR study would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.